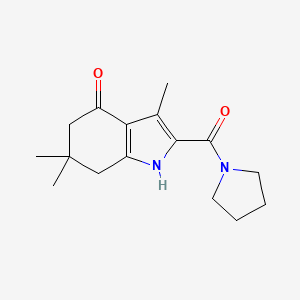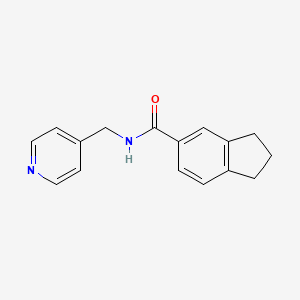
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the suppression of tumor growth and proliferation.
Mecanismo De Acción
PIM kinases play a crucial role in cell survival and proliferation by regulating various downstream signaling pathways. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of PIM kinases by N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide also leads to the activation of the tumor suppressor protein p53, which is known to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. However, one of the limitations of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its specificity for PIM kinases, which may limit its efficacy in cancers that do not overexpress PIM kinases. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
Direcciones Futuras
There are several future directions for the development of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in various types of cancer. Another future direction is the development of combination therapies with N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide and other anticancer agents. The combination of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide with other agents that target downstream signaling pathways may enhance its efficacy and overcome the limitations of its specificity for PIM kinases. Finally, the identification of biomarkers that can predict the response to N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the condensation of 4-bromomethylpyridine with 2,3-dihydro-1H-indene-5-carboxamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been reported in several research articles, and it is considered a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, prostate cancer, and pancreatic cancer. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-12-6-8-17-9-7-12)15-5-4-13-2-1-3-14(13)10-15/h4-10H,1-3,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXGJJBGKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
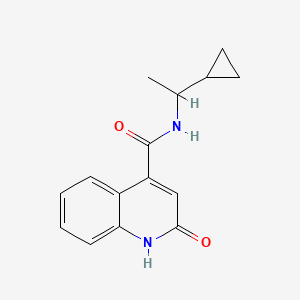
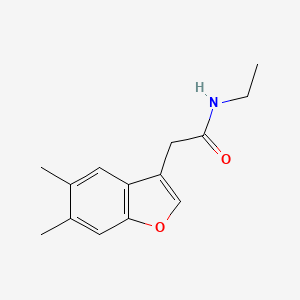
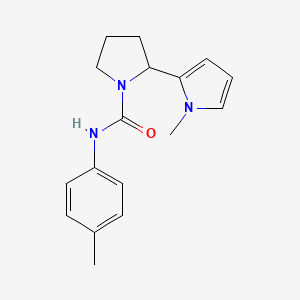
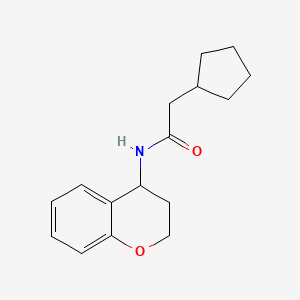
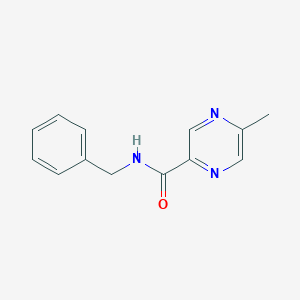
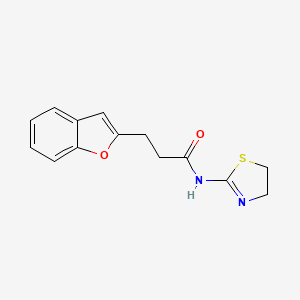
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
